molecular formula C9H12O B590951 (2E,4E,6E)-2,4,6-Nonatrienal-13C2 CAS No. 1335402-19-1

(2E,4E,6E)-2,4,6-Nonatrienal-13C2

Cat. No.: B590951
CAS No.: 1335402-19-1
M. Wt: 138.179
InChI Key: XHDSWFFUGPJMMN-YEFBJGOZSA-N
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Description

(2E,4E,6E)-2,4,6-Nonatrienal-13C2 is an unsaturated aldehyde with a unique structure characterized by three conjugated double bonds and two carbon-13 isotopes at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E,6E)-2,4,6-Nonatrienal-13C2 typically involves the use of labeled precursors to introduce the carbon-13 isotopes. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired trienal. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of labeled carbon sources can be costly, so optimization of the synthesis route is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2E,4E,6E)-2,4,6-Nonatrienal-13C2 undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon, forming imines or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or hydrazines in the presence of a catalyst.

Major Products Formed

    Oxidation: (2E,4E,6E)-(1,2-13C2)nona-2,4,6-trienoic acid.

    Reduction: (2E,4E,6E)-(1,2-13C2)nona-2,4,6-trienol.

    Substitution: Various imines or hydrazones depending on the nucleophile used.

Scientific Research Applications

(2E,4E,6E)-2,4,6-Nonatrienal-13C2 has several scientific research applications:

    Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and intermediates.

    Biology: Employed in studies of metabolic pathways involving unsaturated aldehydes.

    Medicine: Investigated for its potential role in drug development and as a biomarker for certain diseases.

    Industry: Utilized in the synthesis of complex organic molecules and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of (2E,4E,6E)-2,4,6-Nonatrienal-13C2 involves its reactivity as an electrophile due to the presence of the aldehyde group. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The conjugated double bonds also make it susceptible to addition reactions, which can alter its structure and function.

Comparison with Similar Compounds

Similar Compounds

  • (2E,4E,6Z)-nona-2,4,6-trienal
  • (2E,4E,6E)-nona-2,4,6-trienal (without carbon-13 labeling)
  • (2E,4E,6E)-deca-2,4,6-trienal

Uniqueness

The uniqueness of (2E,4E,6E)-2,4,6-Nonatrienal-13C2 lies in its isotopic labeling, which allows for detailed mechanistic studies and tracing of metabolic pathways. This makes it a valuable tool in research applications where understanding the fate of specific carbon atoms is crucial.

Biological Activity

(2E,4E,6E)-2,4,6-Nonatrienal-13C2 is an unsaturated aldehyde recognized for its significant role in the aroma profiles of various food products and its biological activities. This compound has garnered attention due to its involvement in the aggregation pheromones of certain insects and its potential health benefits. This article explores the biological activity of this compound through comprehensive research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a long carbon chain with three double bonds (conjugated diene system) and an aldehyde functional group. The stable carbon isotope labeling (^13C) enhances its detection in various analytical methods.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Aroma Compound :
    • It contributes significantly to the aroma of walnuts and oat flakes. Studies have shown that its concentration can influence sensory perceptions significantly. For instance, in walnuts, increasing concentrations from 10 μg/kg to 100 μg/kg enhanced the walnut aroma perception among tasters .
  • Insect Behavior :
    • This compound acts as an aggregation pheromone for male flea beetles. Its volatile nature allows it to play a crucial role in attracting mates and facilitating reproductive behaviors .
  • Health Implications :
    • Emerging research indicates potential health benefits associated with this compound. It may exhibit antioxidant properties that could mitigate oxidative stress in biological systems.

1. Aroma Characterization in Food Products

A study on oat flakes identified (2E,4E,6E)-2,4,6-nonatrienal as a key odorant with an extremely low odor threshold of 0.0002 ng/L in air. The research utilized gas chromatography-olfactometry (GC-O) and aroma extract dilution analysis (AEDA), highlighting its significant role in imparting cereal-like flavors to food products .

CompoundOdor Threshold (ng/L)FD Factor
(2E,4E,6E)-Nonatrienal0.00021024

2. Insect Attraction Studies

Research on the behavior of flea beetles demonstrated that (2E,4E,6E)-nonatrienal serves as a potent aggregation pheromone. Field studies indicated that traps baited with this compound significantly increased the capture rate of male beetles compared to controls lacking the pheromone .

The mechanisms through which this compound exerts its biological effects include:

  • Olfactory Reception : The compound's volatility facilitates its detection by olfactory receptors in insects and mammals alike.
  • Antioxidant Activity : Preliminary studies suggest that it may scavenge free radicals and reduce lipid peroxidation in cellular membranes.

Properties

IUPAC Name

(2E,4E,6E)-(1,2-13C2)nona-2,4,6-trienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-2-3-4-5-6-7-8-9-10/h3-9H,2H2,1H3/b4-3+,6-5+,8-7+/i8+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDSWFFUGPJMMN-YEFBJGOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C=C/C=[13CH]/[13CH]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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